molecular formula C12H12O4 B3271192 (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one CAS No. 5431-89-0

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one

Cat. No.: B3271192
CAS No.: 5431-89-0
M. Wt: 220.22 g/mol
InChI Key: QEMGCNJJXGZLNC-RMKNXTFCSA-N
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Description

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one is a furanone derivative characterized by a substituted benzylidene group attached to an oxolan-2-one (γ-butyrolactone) ring. Its structure features a 4-hydroxy-3-methoxyphenyl moiety connected via a conjugated double bond (E-configuration) to the lactone ring . This compound is of interest due to its structural similarity to bioactive lignans, curcumin analogs, and other natural products.

Properties

IUPAC Name

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11-7-8(2-3-10(11)13)6-9-4-5-16-12(9)14/h2-3,6-7,13H,4-5H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMGCNJJXGZLNC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCOC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-89-0
Record name NSC99082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC26200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13654
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable lactone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and hydroxy groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Matairesinol

Structure : (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Key Differences :

  • Substituents : Two (4-hydroxy-3-methoxyphenyl)methyl groups vs. one benzylidene group in the target compound.
  • Stereochemistry: Matairesinol has a bis-benzyl configuration (3R,4R), while the target compound has a planar E-conjugated double bond. Functional Impact:
  • Enhanced antioxidant activity due to dual phenolic groups .
  • Higher molecular weight (C20H22O7, 374.14 g/mol vs. C12H12O5, 236.22 g/mol) may reduce bioavailability .

Curcumin Analog 3d

Structure: (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone Key Differences:

  • Core Structure: Cyclopentanone vs. oxolan-2-one.
  • Substituents : Additional acryloyl group enhances π-conjugation.
    Functional Impact :
  • Superior angiotensin-converting enzyme (ACE) inhibition due to extended conjugation .
  • Higher radical scavenging capacity compared to simpler lactones .

(-)-Hinokinin

Structure : (3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Key Differences :

  • Substituents : Benzodioxole groups replace hydroxy-methoxyphenyl groups.
    Functional Impact :
  • Increased lipophilicity (LogP ~2.5 vs. ~1.8 for the target compound) improves blood-brain barrier penetration .
  • Antiviral and anti-inflammatory activity linked to benzodioxole moieties .

Galanolactone

Structure: (3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethyl-1-spiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]yl]ethylidene]-2-oxolanone Key Differences:

  • Complexity: Spirocyclic diterpene backbone fused with oxolanone. Functional Impact:
  • Natural origin (ginger rhizomes) vs. synthetic analogs .
  • Broader antiemetic and neuroprotective applications .

Physicochemical and Pharmacological Comparison

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP LogS Key Substituents
Target Compound C12H12O5 236.22 ~1.8 ~-2.5 4-hydroxy-3-methoxyphenyl, E-conjugated
Matairesinol C20H22O7 374.14 ~0.5 ~-3.2 Bis(4-hydroxy-3-methoxyphenyl)methyl
Curcumin Analog 3d C24H22O6 406.43 ~2.1 ~-4.0 Cyclopentanone, acryloyl group
(-)-Hinokinin C20H18O6 354.35 ~2.5 ~-3.5 Bis(benzodioxolyl)methyl
Galanolactone C20H30O3 318.45 ~3.0 ~-4.5 Spirocyclic diterpene

Key Findings and Implications

Structural Flexibility : The oxolan-2-one core allows diverse substitutions, enabling tuning of lipophilicity (LogP) and solubility (LogS) for targeted drug delivery .

Antioxidant Efficacy : Methoxy and hydroxy groups on the phenyl ring are critical for radical scavenging, with curcumin analogs outperforming simpler lactones due to extended conjugation .

Natural vs. Synthetic: Natural derivatives (e.g., galanolactone) often have complex stereochemistry, while synthetic analogs prioritize functional group optimization .

Biological Activity

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one, also known by its CAS number 5431-89-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12O4
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : this compound

The compound features a lactone ring and a methoxyphenyl group, which contribute to its biological properties. The presence of hydroxy and methoxy groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate various biological processes by:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects against certain pathogens, potentially making it useful in combating infections.

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated significant scavenging activity, suggesting its potential as a natural antioxidant agent .

Antimicrobial Effects

Research has shown that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of this compound.
    • Methodology : DPPH assay was conducted with varying concentrations of the compound.
    • Findings : The compound showed a dose-dependent increase in antioxidant activity, with an IC50 value indicating effective scavenging at low concentrations.
  • Case Study on Antimicrobial Activity :
    • Objective : To determine the efficacy of this compound against common bacterial strains.
    • Methodology : Agar diffusion method was used to assess antibacterial properties.
    • Findings : The compound exhibited significant inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent.

Summary of Research Findings

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one
Reactant of Route 2
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one

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